molecular formula C27H31N2NaO6S2 B1672619 Isosulfan blue CAS No. 68238-36-8

Isosulfan blue

Cat. No. B1672619
CAS RN: 68238-36-8
M. Wt: 566.7 g/mol
InChI Key: NLUFDZBOHMOBOE-UHFFFAOYSA-M
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Description

Isosulfan Blue, also known as Lymphazurin, is a synthetic triphenylmethane containing rosaniline dye . It is used as a visual imaging agent in lymph node mapping procedures, particularly in sentinel lymph node biopsy for patients with breast cancer, melanoma, and other solid tumors . It is a blue dye that works by staining the lymph nodes and lymph vessels .


Molecular Structure Analysis

Isosulfan Blue has a molecular formula of C27H31N2NaO6S2 . Its average mass is 566.665 Da and its monoisotopic mass is 566.152100 Da .


Physical And Chemical Properties Analysis

Isosulfan Blue has a molecular formula of C27H31N2NaO6S2 . Its average mass is 566.665 Da and its monoisotopic mass is 566.152100 Da .

Scientific Research Applications

Lymphatic Mapping and Sentinel Node Biopsy in Cancer Surgery

Isosulfan blue is widely used in oncological surgeries for lymphatic mapping and identification of sentinel lymph nodes, particularly in cases of breast cancer and melanoma. This dye helps surgeons to visually identify lymph nodes that directly drain from a tumor site, thus determining the first potential site of metastasis. Sentinel lymph node biopsy using isosulfan blue has become a standard procedure to assess the stage of cancer without the need for extensive lymph node dissection, reducing the patient's burden and risk of lymphedema. Research highlights the critical role of isosulfan blue in improving the accuracy of sentinel lymph node biopsies and its impact on the surgical management of cancers (Nakamura et al., 2011).

Anaphylactic Reactions and Safety Concerns

Although isosulfan blue is beneficial for lymphatic mapping, it is not without risks. There have been documented cases of anaphylactic reactions to isosulfan blue, ranging from mild allergic reactions to severe anaphylaxis requiring immediate medical intervention. These reactions necessitate a thorough understanding and preparedness among healthcare professionals to manage potential adverse effects during surgery. Studies underscore the importance of recognizing the symptoms of anaphylaxis early and having protocols in place to manage such incidents effectively (Tsai et al., 2004).

Alternatives to Isosulfan Blue

Given the potential for adverse reactions to isosulfan blue, research has explored alternatives such as methylene blue dye for sentinel lymph node localization in breast cancer patients. Studies suggest that methylene blue dye offers a viable and cost-effective alternative to isosulfan blue, with comparable success rates in sentinel lymph node identification and a lower risk of severe allergic reactions. This finding is particularly relevant for healthcare settings seeking more affordable options without compromising procedural success (Simmons et al., 2001).

Safety And Hazards

Isosulfan Blue can cause skin and eye irritation, and may cause respiratory irritation . It has been associated with life-threatening anaphylactic reactions, with symptoms including respiratory distress, shock, angioedema, urticaria, and pruritus . It’s recommended to avoid breathing in the mist, gas, or vapors of Isosulfan Blue, and to avoid contact with skin and eyes .

properties

IUPAC Name

sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUFDZBOHMOBOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057805
Record name Isosulfan blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Dark bluish-green powder. Solubility in water, 30 mg/mL at 25 °C; solubility in ethylene glycol monomethyl ether 30 mg/mL; in ethanol 7 mg/mL. UV max 635 nm in water /Acid Blue 1/
Record name Isosulfan blue
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Isosulfan blue

Color/Form

Blue-green liquid

CAS RN

68238-36-8
Record name Isosulfan blue [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068238368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isosulfan blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSULFAN BLUE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N9K8S2A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isosulfan blue
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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